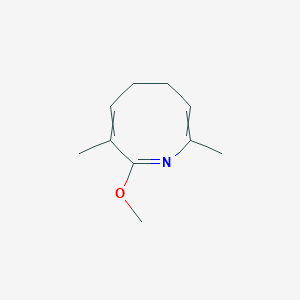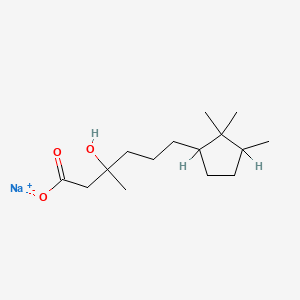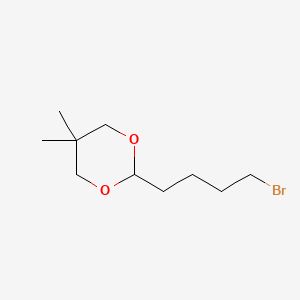
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is an organic compound with a unique structure that includes a methoxy group and two methyl groups attached to a dihydroazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxy and methyl groups through selective alkylation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2,7-dimethyl-4,5-dihydroazocine: Lacks the (1E) configuration, which may affect its reactivity and biological activity.
8-Methoxy-2,7-dimethyl-azocine: Similar structure but without the dihydro component, leading to different chemical properties.
8-Methoxy-2,7-dimethyl-4,5-dihydro-azepine: Contains a seven-membered ring instead of an eight-membered ring, resulting in different steric and electronic effects.
Uniqueness
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
344747-97-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
8-methoxy-2,7-dimethyl-4,5-dihydroazocine |
InChI |
InChI=1S/C10H15NO/c1-8-6-4-5-7-9(2)11-10(8)12-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
LSHWEPQBCRLETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC=C(N=C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)




![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)

![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)





